molecular formula C8H9NO B046363 N-Methylformanilide CAS No. 93-61-8

N-Methylformanilide

Cat. No. B046363
Key on ui cas rn: 93-61-8
M. Wt: 135.16 g/mol
InChI Key: JIKUXBYRTXDNIY-UHFFFAOYSA-N
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Patent
US04140716

Procedure details

To the reactor described in Example 1 is charged 107 grams (1.0 mole) of N-methyl aniline, 14 grams (0.1 mole) of sodium formanilide and 150 milliliters of methanol. The autoclave is closed, purged with carbon monoxide and the temperature raised to 100° C. with atmospheric steam. Carbon monoxide is then introduced at 28 kg/cm2 pressure for about 30 minutes. The basic reaction mixture is neutralized with hydrochloric acid and extracted with xylene. Gas liquid chromatographic analysis shows that a high conversion to N-methyl formanilide is obtained.
Quantity
107 g
Type
reactant
Reaction Step One
Name
sodium formanilide
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9](NC1C=CC=CC=1)=[O:10].[Na].Cl>CO>[CH3:1][N:2]([CH:9]=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2,^1:17|

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
sodium formanilide
Quantity
14 g
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1.[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
CUSTOM
Type
CUSTOM
Details
purged with carbon monoxide
ADDITION
Type
ADDITION
Details
Carbon monoxide is then introduced at 28 kg/cm2 pressure for about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The basic reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with xylene
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
CN(C1=CC=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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